tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
CAS No.: 1636884-12-2
Cat. No.: VC16538355
Molecular Formula: C14H19Cl2N3O2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1636884-12-2 |
|---|---|
| Molecular Formula | C14H19Cl2N3O2 |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3 |
| Standard InChI Key | ASMZMGLKODDNNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate . Its molecular formula, C₁₄H₁₉Cl₂N₃O₂, corresponds to a molecular weight of 348.23 g/mol . The Boc group at the piperidine nitrogen enhances stability during synthetic transformations, while the 2,6-dichloropyrimidine subunit contributes to electronic diversity, enabling participation in cross-coupling reactions .
Structural Characterization
The compound’s 2D structure features a piperidine ring with the Boc group at position 1 and the dichloropyrimidine substituent at position 3 . X-ray crystallography or NMR spectroscopy typically confirms the regioselectivity of substitutions, though specific crystallographic data for this compound remain unpublished . Computational models predict a chair conformation for the piperidine ring, minimizing steric clashes between the Boc and pyrimidine groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1636884-12-2 |
| Molecular Weight | 348.23 g/mol |
| Molecular Formula | C₁₄H₁₉Cl₂N₃O₂ |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in DMSO, DCM |
Synthetic Pathways and Optimization
Reaction Conditions and Yield Optimization
Key parameters include temperature control (60–80°C), anhydrous solvents, and catalytic bases to minimize dehydrohalogenation . For example, a related synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate achieved 95% yield using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a radical scavenger and oxygen as an oxidizer in dichloroethane . Similar conditions could apply to the target compound, with adjustments for steric hindrance from the dichloropyrimidine group.
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
The compound’s dichloropyrimidine motif is a hallmark of Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase (CDK) inhibitors . For instance, patent WO2012170976A2 discloses pyrimidine derivatives with BTK inhibitory activity, where analogous piperidine-pyrimidine hybrids exhibit IC₅₀ values below 100 nM . The Boc group facilitates selective deprotection during late-stage functionalization, enabling attachment of acrylamide warheads for covalent kinase targeting .
Case Study: CDK12/13 Inhibition
In covalent CDK12/13 inhibitors like THZ531, a piperidine-acrylamide scaffold analogous to tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate enables irreversible binding to cysteine residues (e.g., Cys-1039 in CDK12) . Mass spectrometry confirms covalent adduct formation, with Jurkat cell assays demonstrating potent antiproliferative effects (IC₅₀ = 50 nM) . This highlights the compound’s potential as a precursor to therapeutics targeting transcriptionally addicted cancers.
Biological Activity and Mechanistic Insights
Toxicity and Pharmacokinetics
Chlorinated pyrimidines generally exhibit moderate hepatotoxicity and require metabolic stabilization via prodrug strategies . The Boc group may mitigate off-target effects by delaying premature amine exposure, though in vivo studies are needed to validate this hypothesis.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: ¹H NMR spectra typically show resonances for the Boc tert-butyl group (δ 1.4 ppm), piperidine protons (δ 3.0–3.5 ppm), and pyrimidine aromatic protons (δ 8.2–8.5 ppm) .
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Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 349.1, with isotopic clusters confirming the presence of two chlorine atoms .
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